molecular formula C19H17N3O2 B7455116 (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile

(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile

Cat. No. B7455116
M. Wt: 319.4 g/mol
InChI Key: DZSKIULYBWYBQT-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile, also known as DM-1, is a synthetic compound that has been the subject of extensive scientific research due to its potential as an anticancer agent. DM-1 belongs to a class of compounds known as aurora kinase inhibitors, which target the aurora kinase enzymes that are involved in cell division.

Mechanism of Action

(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile exerts its anticancer effects by inhibiting the aurora kinase enzymes, which play a critical role in cell division. By inhibiting aurora kinase, (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile disrupts the normal process of cell division and induces cell death. (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has been shown to have a number of biochemical and physiological effects on cancer cells. Studies have demonstrated that (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various oncogenes and tumor suppressor genes. (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has also been shown to have an effect on microtubule dynamics, which play a critical role in cell division.

Advantages and Limitations for Lab Experiments

(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has several advantages for lab experiments, including its potent antiproliferative activity and its ability to induce cell death in cancer cells. However, (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile also has some limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations have led researchers to explore modifications to the (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile structure to improve its pharmacological properties.

Future Directions

There are several future directions for research on (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile and aurora kinase inhibitors more broadly. One area of focus is the development of combination therapies that target multiple pathways involved in cancer cell survival and proliferation. Another area of interest is the development of more selective aurora kinase inhibitors that have fewer off-target effects. Finally, researchers are exploring the use of (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile and other aurora kinase inhibitors in combination with immunotherapies to enhance the immune response against cancer cells.
In conclusion, (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile is a synthetic compound that has shown promise as an anticancer agent through its inhibition of aurora kinase enzymes. While there are limitations to its use in lab experiments, future research directions hold promise for the development of more effective therapies for cancer treatment.

Synthesis Methods

(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile can be synthesized through a multi-step process that involves the coupling of 2-aminobenzimidazole with 3,4-dimethoxyphenylacetic acid followed by cyclization and nitrile formation. The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has been optimized to improve yield and purity, and various modifications to the synthesis have been explored to produce analogues with improved potency and selectivity.

Scientific Research Applications

(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has been the subject of numerous studies investigating its potential as an anticancer agent. Preclinical studies have shown that (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has also been shown to be effective in vivo, with studies demonstrating significant tumor growth inhibition in mouse models of breast and ovarian cancer.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12(13-8-9-17(23-2)18(10-13)24-3)14(11-20)19-21-15-6-4-5-7-16(15)22-19/h4-10H,1-3H3,(H,21,22)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSKIULYBWYBQT-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2N1)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C1=NC2=CC=CC=C2N1)/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.